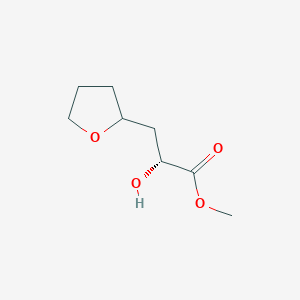

methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate

描述

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is a chiral ester derivative characterized by a hydroxyl group at the C2 position (R-configuration) and a tetrahydrofuran (oxolane) ring at the C3 position. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol.

属性

分子式 |

C8H14O4 |

|---|---|

分子量 |

174.19 g/mol |

IUPAC 名称 |

methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate |

InChI |

InChI=1S/C8H14O4/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7,9H,2-5H2,1H3/t6?,7-/m1/s1 |

InChI 键 |

VIKSMTOVCQIRCO-COBSHVIPSA-N |

手性 SMILES |

COC(=O)[C@@H](CC1CCCO1)O |

规范 SMILES |

COC(=O)C(CC1CCCO1)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

(2R)-2-羟基-3-(氧杂环戊烷-2-基)丙酸甲酯的合成通常涉及(2R)-2-羟基-3-(氧杂环戊烷-2-基)丙酸与甲醇的酯化反应。此反应通常由硫酸或对甲苯磺酸等酸催化。反应在回流条件下进行,以确保酸完全转化为酯。

工业生产方法

在工业环境中,可以使用连续流反应器扩大(2R)-2-羟基-3-(氧杂环戊烷-2-基)丙酸甲酯的生产规模。这些反应器可以精确控制反应条件,如温度和压力,从而导致更高的最终产品产量和纯度。催化剂和溶剂的使用经过优化,以最大限度地减少浪费并降低生产成本。

化学反应分析

反应类型

(2R)-2-羟基-3-(氧杂环戊烷-2-基)丙酸甲酯会发生各种化学反应,包括:

氧化: 使用吡啶鎓氯铬酸 (PCC) 或琼斯试剂等氧化剂,可以将羟基氧化为羰基。

还原: 使用锂铝氢化物 (LiAlH4) 等还原剂,可以将酯基还原为醇。

取代: 羟基可以参与亲核取代反应,形成醚或酯。

常用试剂和条件

氧化: 吡啶鎓氯铬酸 (PCC),琼斯试剂。

还原: 锂铝氢化物 (LiAlH4),硼氢化钠 (NaBH4)。

取代: 卤代烷烃,酰氯。

主要形成的产品

氧化: 形成(2R)-2-氧代-3-(氧杂环戊烷-2-基)丙酸甲酯。

还原: 形成(2R)-2-羟基-3-(氧杂环戊烷-2-基)丙醇。

取代: 根据所用取代基,形成各种醚和酯。

科学研究应用

化学

(2R)-2-羟基-3-(氧杂环戊烷-2-基)丙酸甲酯用作合成复杂有机分子的中间体。它的反应性使其成为有机合成的宝贵构建模块。

生物学

在生物学研究中,该化合物用于研究涉及酯的酶催化反应。它作为酯酶和脂肪酶的底物,有助于阐明其作用机制。

医学

该化合物正在研究其在药物递送系统中的潜在应用。它的酯键可以在体内水解,以受控方式释放活性药物成分。

工业

在工业领域,(2R)-2-羟基-3-(氧杂环戊烷-2-基)丙酸甲酯用于生产聚合物和树脂。将其加入聚合物链中可增强材料性能,例如柔韧性和耐用性。

作用机制

与相似化合物的比较

相似化合物

- 甲基 (2R)-2-甲基-3-[(S)-{2-[(2S)-氧杂环戊烷-2-基]乙烷}磺酰基]丙酸酯

- 甲基 3-(氧杂环戊烷-2-基)丙酸酯

独特性

(2R)-2-羟基-3-(氧杂环戊烷-2-基)丙酸甲酯的独特性在于同时存在羟基和氧杂环戊烷环。这种组合赋予了与其他酯不同的反应性和稳定性。羟基允许额外的功能化,而氧杂环戊烷环提供结构刚性,使其成为各种应用中的一种多功能化合物。

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 2-Amino-3-(Oxolan-2-yl)Propanoate

- Structure: Replaces the hydroxyl group at C2 with an amino group (-NH₂).

- Molecular Formula: C₈H₁₅NO₃ (MW: 173.21 g/mol).

- Likely higher solubility in polar solvents due to the protonatable amine.

- Applications: Potential as a synthetic intermediate in peptidomimetics or kinase inhibitors .

Ethyl (2R,3S)-2,3-Dihydroxy-3-(4-Methoxyphenyl)Propanoate

- Structure : Ethyl ester with additional C3 hydroxyl and 4-methoxyphenyl substituent.

- Molecular Formula : C₁₂H₁₆O₅ (MW: 240.25 g/mol).

- Key Differences :

- The 4-methoxyphenyl group enhances lipophilicity and aromatic interactions.

- Ethyl ester may confer slower hydrolysis than methyl esters, improving metabolic stability.

Substituent and Stereochemical Variations

Boc-4-Bromo-D-Phenylalanine Methyl Ester

- Structure : Methyl ester with 4-bromophenyl and Boc-protected amine at C2.

- Molecular Formula: C₁₅H₂₀BrNO₄ (MW: 358.23 g/mol).

- Key Differences :

- Bulky bromophenyl and Boc groups reduce conformational flexibility.

- Bromine substituent may enhance halogen bonding in target binding.

- Applications : Used in peptide synthesis and as a building block for protease inhibitors .

Propyl Analog of Baccatin III 13-Ester

- Structure: Complex taxane derivative with a propyl ester and phenylcarbonylamino group.

- Molecular Formula: ~C₃₇H₄₉NO₁₄ (exact MW varies).

- Key Differences :

- Large, rigid scaffold with multiple hydroxyl and ester groups.

- Designed for tubulin binding in anticancer applications (e.g., paclitaxel analogs).

- Applications : Antimitotic agents in oncology .

Ester Group Variations

Ethyl 2-Amino-3-[(2R)-Oxolan-2-yl]Propanoate Hydrochloride

- Structure: Ethyl ester with amino group and oxolane ring.

- Molecular Formula: C₉H₁₈ClNO₃ (MW: 247.57 g/mol).

- Key Differences :

- Ethyl ester increases lipophilicity compared to methyl esters.

- Hydrochloride salt enhances aqueous solubility.

- Applications : Intermediate in antiviral or CNS-targeted drug synthesis .

Data Table: Structural and Functional Comparisons

Key Research Findings

- Stereochemical Impact: The (2R) configuration in this compound is critical for chiral recognition in enzyme-mediated reactions, similar to taxane derivatives (e.g., 2R,3S configurations in compounds) .

- Ester Group Stability : Methyl esters exhibit faster hydrolysis than ethyl or propyl analogs, influencing pharmacokinetics .

- Substituent Effects : Bulky groups (e.g., 4-bromophenyl) enhance target affinity but may reduce solubility, whereas oxolane rings balance lipophilicity and conformational rigidity .

生物活性

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a hydroxyl group and an oxolane ring. The chemical formula is , and it has specific stereochemical configurations that may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies have shown that it may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.

- Antimicrobial Properties : Preliminary data indicates that the compound possesses antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Antimicrobial | Activity against E. coli and S. aureus |

Case Study 1: Antioxidant Activity

In a study conducted on human cell lines, this compound was found to significantly reduce oxidative stress markers. The cell viability improved by approximately 30% in treated groups compared to controls, indicating its protective effects against oxidative damage.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6) in treated animals compared to the control group, suggesting its potential therapeutic role in managing inflammatory diseases.

Research Findings

Recent research has highlighted the following findings regarding this compound:

- Mechanism of Action : The compound appears to modulate signaling pathways associated with inflammation and oxidative stress, particularly through the NF-kB pathway.

- Synergistic Effects : When used in combination with other known antioxidants, there was an observed enhancement in antioxidant capacity, suggesting potential for formulation into dietary supplements or therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。